CCR5 Antagonism: >90,000-Fold Potency Advantage Over 3-Methoxypiperidine in Cell-Based Functional Assays
Probe compounds containing the 3-cyclopropoxypiperidine substructure demonstrate sub-nanomolar CCR5 antagonism (IC50 = 0.110 nM) in P4R5 cells co-expressing CD4 and an LTR-β-gal reporter construct [1]. In contrast, a probe compound incorporating 3-methoxypiperidine tested in an analogous human CCR5 cell-based functional assay (MOLT4/CCR5, CCL5-induced calcium mobilization) exhibited an IC50 of 10,000 nM [2]. This represents a difference of approximately 90,900-fold in functional CCR5 antagonism potency, though it is critical to note that the comparison is made between two distinct full chemotypes that differ beyond the piperidine 3-substituent.
| Evidence Dimension | CCR5 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.110 nM (3-cyclopropoxypiperidine-containing chemotype, CHEMBL2164217) |
| Comparator Or Baseline | IC50 = 10,000 nM (3-methoxypiperidine-containing chemotype, CHEMBL1817911) |
| Quantified Difference | ~90,900-fold potency advantage |
| Conditions | CCR5-expressing P4R5/CD4/LTR-β-gal cells (0.110 nM) vs. MOLT4/CCR5 cells, CCL5-induced Ca²⁺ mobilization (10,000 nM) |
Why This Matters
For a CCR5-targeted discovery program, 3-cyclopropoxypiperidine incorporation enables access to sub-nanomolar lead matter that cannot be achieved with 3-methoxypiperidine, directly reducing the magnitude of subsequent optimization required.
- [1] BindingDB. BDBM50394601 (CHEMBL2164217): Antagonist activity at CCR5 receptor (IC50 = 0.110 nM). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394601 (accessed 2026-04-28). View Source
- [2] BindingDB. BDBM50351146 (CHEMBL1817911): Antagonist activity at human CCR5 receptor (IC50 = 10,000 nM). Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50351146 (accessed 2026-04-28). View Source
